molecular formula C27H22N2O4 B14047969 Fmoc-3-(8-Quinolyl)-L-Ala-OH

Fmoc-3-(8-Quinolyl)-L-Ala-OH

Cat. No.: B14047969
M. Wt: 438.5 g/mol
InChI Key: ZIORCNUVLSWSIF-DEOSSOPVSA-N
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Description

Fmoc-3-(8-Quinolyl)-L-Ala-OH is a compound that belongs to the family of amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 3-(8-quinolyl)-L-alanine. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-(8-Quinolyl)-L-Ala-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of 3-(8-quinolyl)-L-alanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-3-(8-Quinolyl)-L-Ala-OH undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.

Major Products

The major products formed from these reactions include:

    Deprotected Amino Acid: Removal of the Fmoc group yields 3-(8-quinolyl)-L-alanine.

    Peptides: Coupling reactions result in the formation of peptides containing the 3-(8-quinolyl)-L-alanine residue.

Scientific Research Applications

Chemistry

Fmoc-3-(8-Quinolyl)-L-Ala-OH is widely used in the field of peptide chemistry for the synthesis of peptides and peptidomimetics. Its stability and ease of deprotection make it a valuable tool in solid-phase peptide synthesis.

Biology

In biological research, peptides containing 3-(8-quinolyl)-L-alanine are used to study protein-protein interactions and enzyme-substrate interactions. The quinoline moiety can also be used as a fluorescent probe in biochemical assays.

Medicine

The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Peptides containing 3-(8-quinolyl)-L-alanine can be used to target specific biological pathways and receptors.

Industry

In the industrial sector, this compound is used in the production of custom peptides for research and development purposes. It is also employed in the synthesis of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Fmoc-3-(8-Quinolyl)-L-Ala-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The quinoline moiety may also interact with biological targets through π-π stacking interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-3-(8-Quinolyl)-D-Ala-OH: The D-enantiomer of the compound, used in similar applications but with different stereochemistry.

    Fmoc-3-(8-Quinolyl)-Gly-OH: A similar compound with glycine instead of alanine, used in peptide synthesis.

    Fmoc-3-(8-Quinolyl)-Val-OH: A compound with valine, offering different steric and electronic properties.

Uniqueness

Fmoc-3-(8-Quinolyl)-L-Ala-OH is unique due to the presence of the quinoline moiety, which imparts specific fluorescent properties and potential biological activity. Its stability and ease of deprotection make it a preferred choice in peptide synthesis compared to other protecting groups.

Properties

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-8-ylpropanoic acid

InChI

InChI=1S/C27H22N2O4/c30-26(31)24(15-18-8-5-7-17-9-6-14-28-25(17)18)29-27(32)33-16-23-21-12-3-1-10-19(21)20-11-2-4-13-22(20)23/h1-14,23-24H,15-16H2,(H,29,32)(H,30,31)/t24-/m0/s1

InChI Key

ZIORCNUVLSWSIF-DEOSSOPVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CC5=C4N=CC=C5)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC5=C4N=CC=C5)C(=O)O

Origin of Product

United States

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